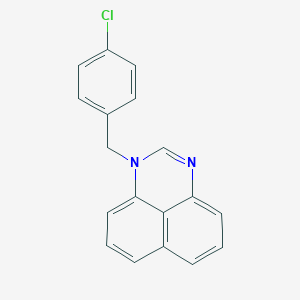

1-(4-chlorobenzyl)-1H-perimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

487020-40-6 |

|---|---|

Molecular Formula |

C18H13ClN2 |

Molecular Weight |

292.8g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]perimidine |

InChI |

InChI=1S/C18H13ClN2/c19-15-9-7-13(8-10-15)11-21-12-20-16-5-1-3-14-4-2-6-17(21)18(14)16/h1-10,12H,11H2 |

InChI Key |

HUCNKBLXECVLOT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)N=CN(C3=CC=C2)CC4=CC=C(C=C4)Cl |

Canonical SMILES |

C1=CC2=C3C(=C1)N=CN(C3=CC=C2)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Molecular Recognition and Interaction Principles of Perimidine Analogues

Fundamental DNA-Binding Mechanisms of Perimidine Derivatives

Perimidine derivatives have been a subject of interest for their potential to interact with DNA, a key target for many therapeutic agents. The primary mechanisms by which these compounds are thought to bind to DNA are through intercalation and groove binding.

Intercalation involves the insertion of the planar perimidine ring system between the base pairs of the DNA double helix. This mode of binding is characteristic of many polycyclic aromatic compounds. The planarity of the perimidine core is a crucial factor that facilitates this insertion, leading to a distortion of the DNA structure, such as unwinding of the helix and an increase in the distance between adjacent base pairs. acs.org Spectroscopic techniques are often employed to study these interactions. For instance, a shift in the absorption spectrum of the perimidine compound upon binding to DNA can be indicative of an intercalative mode. uniupo.it

Alternatively, or in conjunction with intercalation, perimidine derivatives can bind to the major or minor grooves of the DNA helix. researchgate.netresearchgate.net This interaction is typically driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the ligand and the edges of the DNA base pairs. The specific groove preference and the strength of the binding can be influenced by the nature and position of substituents on the perimidine scaffold. Some studies on perimidine analogues suggest a groove-binding mode based on their interactions with calf-thymus DNA (CT-DNA). researchgate.net

The mode and affinity of DNA binding by perimidine derivatives are significantly influenced by the nature, size, and electronic properties of their substituents. mdpi.comscielo.org.mx

Steric and Electronic Effects: The introduction of bulky substituents can sterically hinder the intercalation of the perimidine ring into the DNA base stack. Conversely, substituents that extend the planar aromatic surface of the molecule may enhance intercalative binding. nih.gov The electronic properties of substituents can also play a critical role. Electron-withdrawing or electron-donating groups can alter the electron density of the perimidine ring system, thereby affecting the electrostatic and stacking interactions with DNA bases. mdpi.com

Side Chains and Groove Binding: The presence of flexible side chains, particularly those containing charged groups, can promote groove binding. These side chains can fit into the grooves of the DNA helix and form specific hydrogen bonds or electrostatic interactions with the phosphate (B84403) backbone or the base pairs. acs.org For example, dicationic side chains have been shown to significantly influence the DNA binding properties of related heterocyclic compounds. acs.org The positioning of these substituents is critical in determining the selectivity for either the major or minor groove. nih.gov Studies on other heterocyclic systems have demonstrated that even small modifications, such as the addition of a methyl group, can alter groove selectivity and binding strength. scielo.org.mx

Protein Interaction Mechanisms (Excluding Specific Protein Targets/Efficacy)

The interaction of small molecules like perimidine derivatives with proteins is fundamental to many biological processes. These interactions can be characterized by the specific binding site on the protein and the potential for the ligand to induce conformational changes that modulate protein function.

The binding of a ligand such as a perimidine analogue to a protein occurs at a specific region known as the binding site. This site is a three-dimensional pocket or cleft on the protein's surface with a unique shape and chemical environment that is complementary to the ligand. The binding is governed by a variety of non-covalent interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Van der Waals Forces: Weak, short-range attractions between all atoms.

Hydrophobic Interactions: The tendency of nonpolar groups on the ligand and protein to associate in an aqueous environment.

Electrostatic Interactions: Attractions between charged or polar groups.

For ATP-competitive inhibitors, the binding pocket is often similar across different proteins, which can lead to off-target effects. nih.gov However, structural differences in these binding sites can be exploited to develop selective inhibitors. nih.gov The characterization of these binding sites often involves computational modeling and structural biology techniques like X-ray crystallography.

Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site other than the protein's active site. nih.gov This binding event induces a conformational change in the protein that is transmitted to the active site, thereby altering its function. pieta-research.org

Perimidine derivatives, due to their structural diversity, have the potential to act as allosteric modulators. A hypothetical mechanism for allosteric modulation by a perimidine analogue could involve the following steps:

The perimidine compound binds to an allosteric pocket on the protein surface. This binding is driven by the aforementioned non-covalent interactions.

The binding of the ligand stabilizes a specific conformation of the protein.

This conformational change propagates through the protein structure to the active site.

The change in the active site's geometry and/or dynamics can either enhance or inhibit its catalytic activity or its ability to bind to its natural substrate.

The discovery of allosteric modulators is a growing area of drug discovery, as they can offer greater selectivity and a more nuanced control over protein function compared to traditional active site inhibitors. nih.govacsmedchem.org

Metal Complexation Chemistry of Perimidine Systems

The perimidine ring system contains nitrogen atoms that can act as donor sites for metal ions, making them effective ligands in coordination chemistry. bas.bgresearchgate.net The synthesis of metal complexes with perimidine derivatives has been an active area of research. dntb.gov.uaresearchgate.net

Perimidines can form stable complexes with a variety of transition metals, including copper(II), iron(II), silver(I), gold(I), and platinum(II). bas.bgresearchgate.netacs.org The coordination of the perimidine ligand to the metal center is typically confirmed through spectroscopic techniques such as FT-IR and NMR, as well as single-crystal X-ray crystallography. researchgate.netacs.org In FT-IR spectra, a shift in the vibrational frequencies of the C=N and N-H bonds of the perimidine ring upon complexation provides evidence of coordination to the metal ion. bas.bgresearchgate.net

The geometry of the resulting metal complex is dependent on the metal ion, the substituents on the perimidine ligand, and the presence of other ancillary ligands. For example, gold and silver complexes with a perimidine scaffold have been shown to exhibit a linear geometry, while copper and platinum complexes can be three-coordinated. acs.org The formation of these metal complexes can significantly alter the electronic properties and reactivity of the perimidine ligand, which can, in turn, influence its biological activity.

Ligand Coordination Modes

The coordination chemistry of perimidine and its derivatives is dictated by the presence of two nitrogen atoms within the heterocyclic ring system. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, allowing perimidine-based molecules to act as ligands in the formation of coordination complexes. The specific mode of coordination can vary depending on the nature of the perimidine derivative and the metal ion involved.

In the case of the parent 1H-perimidine, the two nitrogen atoms are chemically equivalent, which can lead to a bidentate chelation, where both nitrogens bind to the same metal ion, forming a stable five-membered ring. However, substitution at one of the nitrogen atoms, as in 1-substituted perimidines, alters the electronic and steric properties of the ligand.

For a compound such as 1-(4-chlorobenzyl)-1H-perimidine , the substitution of a 4-chlorobenzyl group on one of the nitrogen atoms introduces significant steric bulk. This steric hindrance can influence the coordination behavior of the ligand. While bidentate coordination to a single metal center might still be possible, it could be sterically demanding.

Alternatively, the ligand could adopt a monodentate coordination mode, where only the unsubstituted nitrogen atom binds to the metal center. Another possibility is the formation of a bridging coordination mode, where the two nitrogen atoms of the perimidine ring bridge two different metal centers. This can lead to the formation of polynuclear or polymeric coordination complexes. The presence of the electron-withdrawing chlorobenzyl group can also influence the basicity of the nitrogen atoms, which in turn affects the strength of the metal-ligand bond.

Formation of Transition Metal Complexes

The formation of transition metal complexes with perimidine-based ligands is a well-established area of research, leading to a diverse range of structures with interesting properties. The reaction typically involves the mixing of a solution of the perimidine derivative with a solution of a transition metal salt in a suitable solvent.

While specific studies on the formation of transition metal complexes with This compound are not extensively documented in the reviewed literature, the general principles of complex formation with analogous N-substituted perimidines can be inferred. The choice of the transition metal, its oxidation state, and the counter-anion can significantly influence the stoichiometry and geometry of the resulting complex.

For instance, the reaction of an N-substituted perimidine with a metal halide (e.g., chloride, bromide) can lead to the formation of neutral or charged complexes. The geometry of these complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral.

Interactive Table: General Coordination Complex Parameters

| Parameter | Description | Typical Values/Geometries |

|---|---|---|

| Metal-Ligand Ratio | The stoichiometric ratio of metal ions to ligand molecules in the complex. | 1:1, 1:2, 2:1 |

| Coordination Number | The number of donor atoms directly attached to the central metal ion. | 2, 4, 6 |

| Coordination Geometry | The spatial arrangement of the ligands around the central metal ion. | Linear, Tetrahedral, Square Planar, Octahedral |

| Oxidation State of Metal | The degree of oxidation of the metal atom in the complex. | +1, +2, +3 |

Perimidine Scaffold Engineering and Rational Design Strategies

Structure-Property Relationship Theories for Perimidine Derivatization

The molecular topology of the perimidine scaffold is significantly influenced by the nature of substituents at the N1 and C2 positions. The introduction of different groups at these sites can alter the molecule's size, shape, and electronic features. nih.gov

The N1 position of the perimidine ring, when substituted, dictates a significant aspect of the molecule's spatial arrangement. In the case of 1-(4-chlorobenzyl)-1H-perimidine, the 4-chlorobenzyl group introduces considerable steric bulk. This substituent's size and conformational flexibility influence how the molecule can orient itself and interact with its environment. Studies on related N-substituted heterocyclic compounds, such as imidazoles and pyrazoles, have shown that the electronic properties of the N-substituent can affect the aromaticity and stability of the heterocyclic ring. researchgate.net For instance, electron-withdrawing groups can decrease the aromaticity of the ring system. researchgate.net The 4-chlorobenzyl group, with its electron-withdrawing chlorine atom, can thus modulate the electronic distribution within the perimidine core.

The C2 position is also a critical point for derivatization. The acidity of the C2-H proton in perimidinium salts suggests that this position is susceptible to chemical modification. yok.gov.tr Introducing substituents at C2 can lead to significant changes in molecular geometry. For example, the substitution with bulky groups like aryl or dimethyl groups can reduce conformational flexibility. The interplay between substituents at N1 and C2 is crucial. The electronic effects of a substituent at one position can be transmitted through the conjugated system, influencing the reactivity and properties of the other position. mdpi.com This mutual influence is a key consideration in designing perimidine derivatives with specific topological and electronic profiles.

Table 1: Influence of N1 and C2 Substituents on Perimidine Properties

| Position | Substituent Type | Potential Impact on Molecular Topology | Reference |

| N1 | Alkyl, Benzyl (B1604629) (e.g., 4-chlorobenzyl) | Introduces steric bulk, influences ring orientation, modulates electronic properties of the perimidine core. | yok.gov.trnih.gov |

| C2 | Hydrogen, Alkyl, Aryl | Affects conformational flexibility, steric hindrance, and electronic distribution within the heterocyclic ring. | |

| N1 & C2 | Combination of various groups | Synergistic or antagonistic effects on overall molecular shape, polarity, and potential for intermolecular interactions. | mdpi.com |

This table is generated based on general principles of medicinal chemistry and findings from related heterocyclic systems.

The systematic exploration of the chemical space around the perimidine scaffold is essential for discovering novel compounds with optimized properties. semanticscholar.orgacs.org Rational design of analogue libraries, guided by computational and theoretical principles, allows for a more focused and efficient search than traditional, purely synthetic approaches. acs.orgresearchgate.net

One key strategy is Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS) . researchgate.net This approach uses the perimidine core as a "privileged scaffold" to generate a library of diverse polyheterocycles. researchgate.netnih.gov The goal is to maximize skeletal diversity, creating three-dimensional structures capable of interacting with a wide range of biological targets. acs.orgnih.gov Computational tools play a vital role in this process. By generating virtual libraries and predicting their properties, researchers can prioritize the synthesis of compounds most likely to exhibit the desired characteristics. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are also instrumental. researchgate.net These models establish mathematical relationships between the chemical structures of perimidine analogues and their activities or properties. By analyzing a set of known compounds, these models can predict the behavior of newly designed molecules, guiding the selection of substituents for the analogue library. researchgate.net For instance, descriptors related to molecular size, lipophilicity, and electronic distribution can be used to build predictive models. vu.nl

Table 2: Strategies for Rational Design of Perimidine Analogue Libraries

| Design Strategy | Description | Key Advantages | Reference |

| Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS) | Utilizes the perimidine core to create a wide variety of skeletally diverse compounds. | Maximizes exploration of 3D chemical space; potential to identify novel scaffolds. | researchgate.netnih.gov |

| Computational Library Design | Employs software to generate and evaluate virtual libraries of perimidine analogues before synthesis. | Saves time and resources; allows for pre-selection of promising candidates. | semanticscholar.orgacs.org |

| QSAR/QSPR Modeling | Develops predictive models linking structural features to activity or properties. | Guides the selection of substituents to optimize desired characteristics. | researchgate.netvu.nl |

Scaffold Hopping Strategies Incorporating the Perimidine Core

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active molecule with a structurally different scaffold, while maintaining the essential pharmacophoric features. niper.gov.innih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced metabolic stability or better selectivity. nih.govresearchgate.net

The perimidine ring system, with its rigid tricyclic structure and specific arrangement of nitrogen atoms, can serve as a bioisosteric replacement for other aromatic or heterocyclic cores. nih.gov For example, a perimidine scaffold could potentially replace a quinoline (B57606) or an indole (B1671886) ring in a known bioactive compound, aiming to alter its properties in a favorable way. The goal of such a "hop" is to preserve the key interactions with a biological target while exploring new chemical space. niper.gov.in

Computational methods are often employed to facilitate scaffold hopping. nih.gov These tools can assess the three-dimensional and electronic similarity between the original scaffold and potential replacements like perimidine. This in-silico screening helps to identify promising candidates for synthesis and further evaluation. nih.gov A successful scaffold hop can result in a new series of compounds with a distinct intellectual property profile and potentially overcoming liabilities of the original series, such as metabolic instability. nih.govresearchgate.net The replacement of a phenyl ring with a more electron-deficient heterocycle like a pyrimidine (B1678525) has been shown to increase metabolic stability by making the ring less susceptible to oxidative metabolism. nih.gov This principle can be extended to the larger, more complex perimidine system.

Design Principles for Ligands with Enhanced Binding Selectivity (Theoretical)

Achieving high binding selectivity is a critical goal in ligand design, as it minimizes off-target effects. Theoretical and computational methods provide a framework for designing perimidine-based ligands with enhanced selectivity for their intended biological targets. nih.govfrontiersin.org

A key principle is the exploitation of subtle differences in the binding sites of target proteins. vu.nlStructure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target, often obtained from X-ray crystallography or homology modeling, to design complementary ligands. nih.gov For a perimidine derivative like this compound, molecular docking simulations can predict how the molecule fits into a binding pocket and identify key interactions. nih.gov By analyzing these interactions, modifications can be proposed to the perimidine scaffold or its substituents to enhance affinity for the target and reduce binding to off-targets.

Pharmacophore modeling is another important tool. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding. By creating pharmacophore models for both the desired target and known off-targets, ligands can be designed that match the target's pharmacophore while avoiding features that promote binding to off-targets.

The concept of "electrostatic anchoring" can also be applied. nih.gov While the perimidine core itself is largely aromatic, the strategic placement of charged or highly polar groups on its substituents can create strong, specific interactions with charged residues in a binding pocket, thereby increasing both affinity and selectivity. nih.gov Furthermore, understanding and designing ligands that form strong and specific hydrogen bonds is crucial, as these interactions are key determinants of binding affinity and selectivity. mdpi.com Computational analysis of hydrogen bond networks within the binding site can guide the design of perimidine derivatives with optimized hydrogen bonding capabilities. mdpi.com

Table 3: Theoretical Principles for Designing Selective Perimidine Ligands

| Design Principle | Methodology | Application to Perimidine Derivatives | Reference |

| Structure-Based Drug Design (SBDD) | Molecular docking, molecular dynamics simulations. | Predicts binding modes of perimidines and guides modifications to improve fit and interaction with the target. | nih.gov |

| Pharmacophore Modeling | Generation and comparison of 3D pharmacophore models. | Designs perimidine ligands that match the target's pharmacophore while mismatching off-target pharmacophores. | vu.nl |

| Hydrogen Bond Optimization | Analysis of protein-ligand hydrogen bond patterns. | Modifies perimidine substituents to form optimal hydrogen bonds with the target protein for enhanced affinity and selectivity. | mdpi.com |

| Exploiting Steric and Electronic Complementarity | Comparison of binding site topologies and electrostatic potentials. | Designs substituents on the perimidine scaffold that sterically and electronically complement the target site over off-targets. | frontiersin.org |

Applications of Perimidine Derivatives in Chemical Sciences Non Biological/non Therapeutic

Perimidine Derivatives as Chemosensors

The inherent fluorescence of the perimidine core and the ability to introduce various substituents at different positions make these compounds excellent candidates for the development of chemosensors. These sensors can detect specific analytes, such as metal ions and reactive oxygen species, through changes in their optical properties, primarily fluorescence.

Detection of Specific Ions (e.g., Cu2+, Hypochlorite)

Perimidine derivatives have been successfully employed as selective and sensitive chemosensors for various ions. The nitrogen atoms within the perimidine ring system, along with strategically placed coordinating groups, can act as binding sites for metal ions.

For instance, a novel perimidine derivative, 2-(isoquinolin-1-yl)-1H-perimidine, has been synthesized and demonstrated to function as a colorimetric and fluorescent turn-on sensor for ferric ions (Fe³⁺) nih.gov. This sensor exhibits a notable fluorescence enhancement upon binding with Fe³⁺, with a low limit of detection of 7.4 nM nih.gov. Interestingly, the resulting complex of the sensor with Fe³⁺ can then act as a fluorescent turn-off sensor for cupric ions (Cu²⁺) nih.gov.

Another study reported two new perimidine derivatives, ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate and 2-(2-(pyridin-3-ylmethoxy)naphthalen-1-yl)-2,3-dihydro-1H-perimidine semanticscholar.org. One of these compounds displayed high selectivity for Cu²⁺ ions through fluorescence enhancement semanticscholar.org. The dihydropyrimidine (B8664642) ring, along with additional oxygen and nitrogen atoms, provides effective recognition sites for the metal ion semanticscholar.org.

Furthermore, 2,3-dihydro-1H-perimidine derivatives have been highlighted for their application as chemosensors for hypochlorite (B82951) mdpi.com. The development of such sensors is crucial due to the importance of monitoring hypochlorite levels in various environmental and biological systems.

Below is a table summarizing the performance of selected perimidine-based ion sensors:

Table 1: Performance of Perimidine-Based Ion Chemosensors| Sensor Compound | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| 2-(isoquinolin-1-yl)-1H-perimidine | Fe³⁺ | Fluorescence Turn-On | 7.4 nM nih.gov |

| 1.Fe³⁺ complex | Cu²⁺ | Fluorescence Turn-Off | 1.13 x 10⁻⁷ M nih.gov |

| ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate | Cu²⁺ | Fluorescence Enhancement | Not Specified semanticscholar.org |

Fluorescent Probe Development

The development of fluorescent probes is a significant area of research within chemical sciences, with applications ranging from bioimaging to environmental monitoring. Perimidine derivatives are attractive fluorophores due to their rigid, planar structure which often leads to high quantum yields.

The unique electronic characteristics of perimidines allow for the design of probes that can respond to their local environment or specific analytes. The fluorescence of these probes can be modulated by various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

Research has shown that the introduction of different functional groups onto the perimidine skeleton can fine-tune the photophysical properties of the resulting probes, such as their absorption and emission wavelengths, Stokes shift, and quantum yield. This tunability is essential for designing probes for specific applications where, for instance, excitation in the near-infrared (NIR) region is desirable to minimize background fluorescence in biological samples.

Catalytic Activity in Organic Synthesis

The presence of nitrogen atoms in the perimidine ring system imparts basic properties to these molecules, making them suitable for applications in catalysis. They can function as organocatalysts or as ligands for metal-catalyzed reactions.

Organocatalysis Involving Perimidine Derivatives

Perimidine derivatives can act as Brønsted bases or Lewis bases to catalyze a variety of organic transformations. The lone pair of electrons on the nitrogen atoms can activate substrates through hydrogen bonding or by direct nucleophilic attack.

While specific examples of "1-(4-chlorobenzyl)-1H-perimidine" as an organocatalyst are not documented, the general perimidine scaffold has been explored in this context. For example, the basicity of the perimidine nitrogen atoms can be utilized to promote reactions such as the Knoevenagel condensation, Michael addition, and aldol (B89426) reactions. The steric and electronic properties of the substituents on the perimidine ring can influence the efficiency and selectivity of the catalytic process.

Ligands in Metal-Catalyzed Reactions

The nitrogen atoms of the perimidine ring are excellent coordinating sites for transition metals, making perimidine derivatives valuable ligands in metal-catalyzed reactions. The formation of metal-perimidine complexes can enhance the catalytic activity of the metal center and influence the selectivity of the reaction.

Perimidine-based ligands have been used in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The stability of the resulting metal complexes and the electronic properties of the perimidine ligand can significantly impact the catalytic cycle. For instance, a new perimidine compound prepared by the condensation of a visnagin (B192663) derivative with 1,8-diaminonaphthalene (B57835) has been used to form metal complexes with Cu(II) and Fe(II) ions, which exhibited catecholase activity researchgate.net.

The table below provides examples of metal-catalyzed reactions where perimidine derivatives could potentially be employed as ligands.

Table 2: Potential Applications of Perimidine Derivatives as Ligands in Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Role of Perimidine Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilize the Pd(0) and Pd(II) intermediates, influence reductive elimination. |

| Heck Reaction | Palladium (Pd) | Modulate the electronic properties of the metal center, affect regioselectivity. |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Coordinate to the metal centers, facilitate transmetalation and reductive elimination steps. |

Exploration in Materials Science

The rigid and planar structure of the perimidine core, combined with its unique electronic and photophysical properties, makes it a promising candidate for the development of advanced materials.

Perimidine derivatives have been investigated for their potential use as corrosion inhibitors. Their ability to adsorb onto metal surfaces is attributed to the presence of heteroatoms (nitrogen) and π-electrons, which can interact with the empty d-orbitals of the metal. A study on perimidine derivatives, PMD and SPMD, showed that they can effectively inhibit the corrosion of reinforced steel in simulated concrete pore solutions mdpi.com. The adsorption of these inhibitors on the steel surface was found to obey the Langmuir adsorption isotherm mdpi.com.

The inherent fluorescence of perimidines also makes them suitable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. By modifying the substituents on the perimidine ring, it is possible to tune the emission color and improve the quantum efficiency of the resulting materials. Furthermore, the ability of perimidines to engage in π-π stacking interactions can be exploited for the construction of self-assembled materials with interesting electronic and photophysical properties.

Application in Photoactive Systems (Photochromism, Photosensors)

The distinct photophysical properties of perimidine derivatives, largely stemming from the naphthalene (B1677914) unit's high fluorescence, make them excellent candidates for the development of photoactive systems. These applications primarily revolve around their use as photosensors, where changes in their fluorescence or colorimetric properties upon interaction with specific analytes allow for their detection and quantification.

Photosensors:

Perimidine derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. The dihydropyrimidine ring within the perimidine structure can act as a recognition site for metal ions. semanticscholar.org By introducing additional atoms like oxygen and nitrogen, the selectivity and sensitivity of these sensors can be enhanced. semanticscholar.org

For instance, a novel perimidine derivative, 2-(isoquinolin-1-yl)-1H-perimidine, was synthesized and demonstrated to function as a colorimetric and "turn-on" fluorescent sensor for ferric iron (Fe³⁺). nih.gov This sensor exhibited a wide range of stability over a pH of 2-12 and could detect Fe³⁺ in concentrations as low as 7.4 nM. nih.gov The fluorescence intensity of the sensor increased upon binding with Fe³⁺, a phenomenon that could be visually detected and quantified using a smartphone, highlighting its potential for use in resource-limited settings. nih.gov

Similarly, other perimidine-based fluorescent chemosensors have been developed for the selective detection of copper ions (Cu²⁺). semanticscholar.orgresearchgate.net One such sensor, ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate, showed a significant enhancement in its fluorescent emission specifically in the presence of Cu²⁺ ions. semanticscholar.org Another study reported a perimidine-based chemosensor, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene, that acted as a selective colorimetric and fluorescent "turn-off" sensor for aqueous Cu²⁺. researchgate.netrsc.org

While direct research on the photochromic properties of this compound is not extensively documented in the reviewed literature, the inherent photoactive nature of the perimidine core suggests potential in this area. Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation. nih.gov The introduction of the 4-chlorobenzyl group to the perimidine nitrogen could influence the electronic distribution within the molecule, potentially leading to photochromic behavior. Further research is warranted to explore this possibility.

| Perimidine Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| 2-(isoquinolin-1-yl)-1H-perimidine | Fe³⁺ | Colorimetric and Fluorescence "Turn-on" | 7.4 nM |

| Ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate | Cu²⁺ | Fluorescence Enhancement | Not Specified |

| 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene | Cu²⁺ | Colorimetric and Fluorescence "Turn-off" | Not Specified |

Potential in Dye Industries

The vibrant colors and good fastness properties of many heterocyclic compounds have led to their extensive use in the dye industry. mdpi.com Perimidine derivatives are no exception and have found applications as dyes. semanticscholar.org The color in organic dyes arises from their ability to absorb light in the visible spectrum (400–700 nm), which is a consequence of having at least one chromophore (a color-bearing group) within a conjugated system of alternating double and single bonds. who.int

The extended π-conjugated system of the perimidine nucleus makes it a suitable scaffold for developing new colorants. The delocalization of π-electrons across the tricyclic structure is a key factor in its ability to absorb visible light. nih.gov The color of perimidine-based dyes can be tuned by introducing different substituents onto the perimidine ring system. These substituents can act as auxochromes (color helpers), which can shift the absorption spectrum and influence the solubility of the dye. who.int

The 4-chlorobenzyl group in this compound would increase the molecule's hydrophobicity, a characteristic feature of disperse dyes. Furthermore, the presence of the electron-withdrawing chlorine atom on the benzyl (B1604629) ring could influence the light fastness of the dye. nih.gov The color of this potential dye would depend on the absorption characteristics of the entire molecule, which is influenced by the interaction between the perimidine chromophore and the 4-chlorobenzyl substituent.

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Dye Class | Disperse Dye | Low anticipated water solubility due to the hydrophobic 4-chlorobenzyl group. |

| Suitable Fibers | Hydrophobic fibers (e.g., polyester) | Disperse dyes are effective for dyeing such materials. |

| Color | To be determined experimentally | Dependent on the overall electronic structure and light absorption properties. |

| Fastness Properties | Potentially good light fastness | Electron-withdrawing groups can sometimes improve light fastness. |

Future Directions in Perimidine Chemistry Research

Emerging Methodologies for Synthesis and Functionalization

The development of novel and efficient synthetic routes to perimidine derivatives is a cornerstone of advancing their application. Future research is expected to move beyond traditional condensation reactions of 1,8-diaminonaphthalene (B57835) with carbonyl compounds.

Key areas of development include:

Green Chemistry Approaches: Emphasis on environmentally benign synthesis is growing. This includes the use of green catalysts like nano-silica sulfuric acid, reusable organocatalysts such as squaric acid in water, and biopolymer-based catalysts like chitosan (B1678972) hydrochloride. materialsciencejournal.orgdntb.gov.ua Microwave-assisted and ultrasound-promoted reactions are also gaining traction as they often lead to shorter reaction times and higher yields. materialsciencejournal.orgdntb.gov.uanih.gov

Advanced Catalysis: The use of novel catalytic systems is set to expand. This includes magnetic nanocatalysts (e.g., Fe3O4@zeolite-SO3H) that allow for easy separation and recycling, and metal-based catalysts (e.g., BiCl3, nano-CuY zeolite, Ytterbium chloride) for specific transformations. materialsciencejournal.orgdntb.gov.uaresearchgate.net These catalysts offer high efficiency and selectivity under mild conditions.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. The development of new MCRs involving the perimidine scaffold will enable the rapid generation of diverse libraries of compounds for screening. eurekaselect.com

Direct C-H Functionalization: Methods for the direct functionalization of the perimidine core are highly sought after as they avoid the need for pre-functionalized starting materials. Future work will likely focus on developing regioselective C-H activation/functionalization strategies to introduce a variety of substituents onto the perimidine ring system.

A summary of emerging synthetic methodologies is presented in Table 1.

Table 1: Emerging Synthetic Methodologies for Perimidine Derivatives

| Methodology | Catalyst/Conditions | Advantages |

|---|---|---|

| Green Synthesis | Nano-silica sulfuric acid, Squaric acid, Chitosan hydrochloride, Microwaves, Ultrasound | Environmentally friendly, reusable catalysts, shorter reaction times. materialsciencejournal.orgdntb.gov.uanih.gov |

| Advanced Catalysis | Magnetic nanocatalysts (Fe3O4@zeolite-SO3H), Metal catalysts (BiCl3, nano-CuY zeolite) | High efficiency, easy separation and recycling, mild reaction conditions. materialsciencejournal.orgdntb.gov.uaresearchgate.net |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in guiding the design and understanding the properties of new perimidine derivatives.

Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to optimize molecular geometries, calculate electronic properties (such as HOMO-LUMO energy gaps), and predict spectroscopic signatures (IR, NMR). researchgate.netjchemrev.com These calculations provide fundamental insights into the structure-property relationships of perimidine compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being developed to correlate the structural features of perimidine derivatives with their biological activities. researchgate.netresearchgate.net These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking: This technique is crucial for predicting the binding modes and affinities of perimidine-based ligands with biological targets like proteins and DNA. researchgate.netbenthamdirect.com It helps in understanding the molecular basis of their biological activity and in designing more potent and selective inhibitors. For instance, docking studies have been used to evaluate the potential of perimidine derivatives against cancer-related proteins. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of perimidine derivatives and their interactions with biological macromolecules or materials over time. ajchem-b.com This is particularly useful for studying the stability of ligand-receptor complexes and for understanding the mechanism of action at an atomic level.

An overview of computational approaches is provided in Table 2.

Table 2: Advanced Computational Approaches in Perimidine Research

| Approach | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Molecular stability, reactivity, spectroscopic properties. researchgate.netjchemrev.com |

| 3D-QSAR | Predicting biological activity. | Structure-activity relationships, prioritizing synthetic targets. researchgate.netresearchgate.net |

| Molecular Docking | Predicting ligand-receptor binding. | Binding modes, affinity, designing potent inhibitors. researchgate.netbenthamdirect.com |

Exploration of Novel Molecular Recognition Motifs

The planar, electron-rich structure of the perimidine ring system makes it an excellent candidate for use in molecular recognition and supramolecular chemistry.

Anion and Cation Sensing: Perimidine derivatives have been designed as synthetic receptors for the selective recognition of ions. tandfonline.com For example, specific perimidine-based chelators have shown high affinity and selectivity for Cu(II) ions in aqueous solutions, making them promising for applications in environmental monitoring. tandfonline.comresearchgate.net The future will see the design of more sophisticated receptors for a wider range of analytes.

DNA Intercalation and Binding: The planar aromatic surface of perimidines allows them to intercalate between the base pairs of DNA. ontosight.ai This interaction can be fine-tuned by modifying the substituents on the perimidine core. Research in this area is focused on developing perimidine-based compounds as potential anticancer agents that target DNA.

Supramolecular Assemblies: The ability of perimidines to engage in π-π stacking and hydrogen bonding interactions makes them attractive building blocks for the construction of complex supramolecular architectures. researchgate.net These assemblies can have interesting properties, such as forming organogels or liquid crystals, which could be exploited in materials science. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique photophysical and electronic properties of perimidines position them at the intersection of organic chemistry and materials science.

Organic Electronics: Perimidine derivatives are being investigated for their potential use in organic electronic devices. Their large, conjugated π-systems can facilitate charge transport, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Fluorescent Probes and Dyes: The inherent fluorescence of many perimidine compounds makes them valuable as fluorescent probes and dyes. materialsciencejournal.orgsemanticscholar.org They can be designed to respond to specific stimuli, such as changes in pH or the presence of metal ions, leading to applications in chemical sensing and bioimaging.

Functional Polymers: Incorporating the perimidine moiety into polymer backbones or as side chains can impart new functionalities to the resulting materials. materialsciencejournal.orgsemanticscholar.org These perimidine-containing polymers could find applications as conductive materials, photo-responsive materials, or in drug delivery systems.

The diverse applications of perimidines are summarized in Table 3.

Table 3: Interdisciplinary Applications of Perimidine Derivatives

| Application Area | Relevant Properties | Potential Use |

|---|---|---|

| Organic Electronics | Charge transport, π-conjugation. | OFETs, OLEDs. researchgate.netmdpi.com |

| Fluorescent Probes | Intrinsic fluorescence, sensitivity to environment. | Chemical sensors, bioimaging agents. materialsciencejournal.orgsemanticscholar.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.